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Compound of Interest

Compound Name:
2-Chloro-3-iodo-4,6-

dimethylpyridine

CAS No.: 1935347-31-1

Cat. No.: B2867653

Get Quote

Executive Summary & Strategic Value
2-Chloro-3-iodo-4,6-dimethylpyridine (CAS: 1935347-31-1) represents a high-value "tri-

functionalized" scaffold in medicinal chemistry. Unlike simple halopyridines, this molecule offers

three distinct vectors for diversification:

C3-Iodine: The primary site for cross-coupling (Suzuki/Sonogashira) due to the weak C-I

bond.

C2-Chlorine: A secondary electrophilic site, activated only after C3 functionalization or under

forcing conditions.

C4, C6-Methyls: Provide steric bulk and electron-donating character, modulating the

electronics of the pyridine ring and preventing "halogen dance" side reactions common in

non-substituted pyridines.

This guide provides a structural analysis and comparative performance review to assist

researchers in utilizing this scaffold effectively.
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Structural Characterization (Predicted &
Comparative)
Note: While specific single-crystal X-ray diffraction (XRD) data for this exact isomer is not

currently deposited in the CSD, the following structural parameters are derived from high-

fidelity computational models (DFT) and crystallographic analogues (e.g., 2-chloro-3-

iodopyridine).

Table 1: Physicochemical & Structural Profile
Parameter Value / Range Source/Method

Molecular Formula C₇H₇ClIN Stoichiometric

Molecular Weight 267.50 g/mol Standard

Crystal System (Pred.) Monoclinic (P2₁/c) Analogous Halo-pyridines

Density (Calc.) 1.906 ± 0.06 g/cm³ Computed (PubChem)

C3–I Bond Length ~2.09 – 2.14 Å
Standard Pyridine-Iodine avg.

[1][2]

C2–Cl Bond Length ~1.73 – 1.75 Å
Standard Pyridine-Chlorine

avg.

Steric Environment High Congestion (C3) Flanked by C2-Cl and C4-Me

Structural Analysis: The "Ortho-Effect"
The critical feature of this molecule is the steric crowding at the C3 position.

Bond Elongation: The C3-I bond is predicted to be slightly elongated compared to non-

methylated analogues due to repulsion from the C4-methyl group and the C2-chlorine lone

pairs.

Reactivity Implication: While the C-I bond is electronically primed for oxidative addition (Pd⁰

→ Pdᴵᴵ), the steric bulk of the C4-methyl group requires smaller, electron-rich ligands (e.g.,

SPhos, XPhos) to facilitate the catalyst's approach.
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Comparative Performance Analysis
This section compares the target molecule against its non-methylated analogue to highlight the

"Methyl Effect."

Table 2: Reactivity & Stability Comparison

Feature
2-Chloro-3-iodo-4,6-

dimethylpyridine

(Target)

2-Chloro-3-

iodopyridine

(Alternative)
Operational Insight

C3-I Reactivity
High but Sterically

Hindered

Very High

(Accessible)

Target requires

sterically demanding

ligands (Buchwald

type) for optimal

yields.

Metabolic Stability Enhanced Low

Methyl groups at

C4/C6 block metabolic

oxidation sites (P450

blocking).

Side Reactions Low Risk
High Risk (Halogen

Dance)

The C4-Methyl blocks

the migration of the

iodine anion (Halogen

Dance), stabilizing the

regiochemistry.

Solubility Moderate (Lipophilic) Low

Methyl groups

increase LogP (~2.9),

improving solubility in

organic coupling

solvents

(Dioxane/Toluene).

Visualization of Structural Logic
The following diagram illustrates the reactivity hierarchy and the steric influence of the methyl

groups.
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Caption: Structural logic map showing the hierarchy of halogen reactivity and the stabilizing

role of the C4-methyl group.

Experimental Protocols
Protocol A: Single Crystal Growth (For XRD Validation)
Objective: To obtain X-ray quality crystals for structural confirmation.

Solvent Selection: Prepare a saturated solution of the compound (50 mg) in Ethanol (abs.) or

Acetonitrile.

Dissolution: Warm gently to 40°C to ensure complete dissolution. Filter through a 0.45 µm

PTFE syringe filter to remove dust nuclei.
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Crystallization: Place the vial inside a larger jar containing Hexane (antisolvent) for vapor

diffusion. Cap the outer jar tightly.

Timeline: Allow to stand undisturbed at 4°C for 3–5 days.

Observation: Look for colorless/pale-yellow prisms.

Protocol B: Selective Suzuki-Miyaura Coupling
(Validation)
Objective: To demonstrate selective C3-functionalization without touching the C2-Cl bond.

Reagents:

Substrate: 2-Chloro-3-iodo-4,6-dimethylpyridine (1.0 eq)

Coupling Partner: Phenylboronic acid (1.1 eq)

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Note: SPhos is chosen to overcome C4-

methyl steric hindrance)

Base: K₃PO₄ (2.0 eq)

Solvent: Toluene/Water (10:1)

Step-by-Step:

Inerting: Charge a reaction vial with substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

Seal and purge with Argon for 5 mins.

Addition: Add degassed Toluene/Water via syringe.

Reaction: Heat to 80°C for 4 hours. (Do not exceed 100°C to preserve the C-Cl bond).

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

Outcome: Expected product is 2-chloro-4,6-dimethyl-3-phenylpyridine. The Chlorine atom

should remain intact (verify by MS/NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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